

selectivity profile of [Des-Arg10]-HOE 140 against a panel of receptors

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Compound of Interest

Compound Name: [Des-Arg10]-HOE I40

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Selectivity Profile of [Des-Arg10]-HOE 140: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the selectivity profile of [Des-Arg10]-HOE 140, a potent bradykinin B1 receptor antagonist. The information is compiled from publicly available experimental data to assist researchers in evaluating its potential for various applications.

Introduction

[Des-Arg10]-HOE 140 is a derivative of HOE 140, a well-established bradykinin B2 receptor antagonist. [Des-Arg10]-HOE 140 has been identified as a potent antagonist of the bradykinin B1 receptor.[1][2] Understanding its selectivity against a panel of receptors is crucial for predicting its biological effects and potential off-target interactions.

Quantitative Selectivity Profile

The following table summarizes the available quantitative data on the binding affinity and antagonist potency of [Des-Arg10]-HOE 140 and its parent compound, HOE 140.



Compound	Receptor	Assay Type	Species	Potency (IC50/pA2)	Reference
[Des-Arg10]- HOE 140	Bradykinin B1	Functional Assay (Contraction)	Rabbit (Aorta)	IC50: 1.2 x 10 ⁻⁸ M	[2]
Bradykinin B2	Functional Assay	-	~3 orders of magnitude less potent than HOE 140	[2]	
HOE 140	Bradykinin B2	Functional Assay (Contraction)	Guinea Pig (Trachea)	pA2: 7.42	[3]
Bradykinin B2	Functional Assay (Contraction)	Rabbit (Jugular Vein)	Apparent affinities: 8.36-9.12	[3]	
Angiotensin II	Functional Assay	Various	Inactive	[3]	
Substance P	Functional Assay	Various	Inactive	[3]	
Neurokinin A	Functional Assay	Various	Inactive	[3]	
desArg9- bradykinin	Functional Assay	Various	Inactive	[3]	_
Noradrenalin e	Functional Assay	Various	Inactive	[3]	_
Acetylcholine	Functional Assay	Various	Inactive	[3]	

Note on Selectivity: It has been reported that [Des-Arg10]-HOE 140 is less selective than the prototype B1 antagonist, DesArg9[Leu8]BK.[1] While the parent compound, HOE 140,



demonstrates high selectivity for the B2 receptor, [Des-Arg10]-HOE 140 exhibits some antagonist activity at the B2 receptor.[2]

Experimental Protocols Radioligand Binding Assay (General Protocol)

This protocol provides a general framework for determining the binding affinity of a test compound to bradykinin receptors.

- 1. Membrane Preparation:
- Tissues or cells expressing the target receptor are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4) containing protease inhibitors.
- The homogenate is centrifuged at low speed to remove cellular debris.
- The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the membranes.
- The membrane pellet is washed and resuspended in a suitable assay buffer. Protein concentration is determined using a standard method like the BCA assay.
- 2. Competition Binding Assay:
- A fixed concentration of a radiolabeled ligand specific for the receptor of interest (e.g., [³H]-bradykinin) is incubated with the membrane preparation.
- A range of concentrations of the unlabeled test compound (e.g., [Des-Arg10]-HOE 140) is added to compete for binding with the radioligand.
- The incubation is carried out at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
- Non-specific binding is determined in the presence of a high concentration of an unlabeled standard ligand.
- 3. Separation and Detection:



- The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
- The filters are washed with ice-cold buffer to remove unbound radioactivity.
- The radioactivity retained on the filters, representing the bound ligand, is measured using a scintillation counter.
- 4. Data Analysis:
- The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
- The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.

Isolated Tissue Functional Assay (e.g., Rabbit Aorta Contraction)

This protocol is used to assess the functional antagonist activity of a compound.

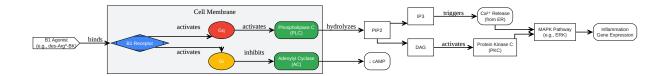
- 1. Tissue Preparation:
- A segment of rabbit aorta is dissected and mounted in an organ bath containing a
 physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated
 with 95% O₂ and 5% CO₂.
- The tissue is allowed to equilibrate under a resting tension.
- 2. Antagonist Incubation:
- The tissue is pre-incubated with various concentrations of the antagonist ([Des-Arg10]-HOE 140) for a specific period.
- 3. Agonist Stimulation:
- A cumulative concentration-response curve to a B1 receptor agonist (e.g., des-Arg⁹-bradykinin) is generated in the absence and presence of the antagonist.



- The contractile responses are measured using an isometric force transducer.
- 4. Data Analysis:
- The IC50 value, the concentration of the antagonist that causes a 50% inhibition of the
 maximal response to the agonist, is calculated. Alternatively, the pA2 value, which represents
 the negative logarithm of the molar concentration of an antagonist that produces a two-fold
 shift to the right in an agonist's concentration-response curve, can be determined.

Signaling Pathway Visualization Bradykinin B1 Receptor Signaling

The bradykinin B1 receptor is a G protein-coupled receptor (GPCR). Upon activation by its agonist, it primarily couples to Gq and Gi proteins, initiating a cascade of intracellular events.



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Caption: Bradykinin B1 Receptor Signaling Pathway.

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